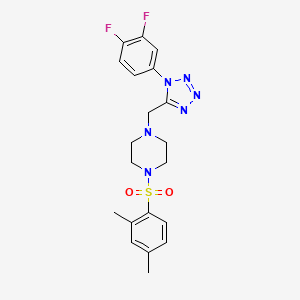

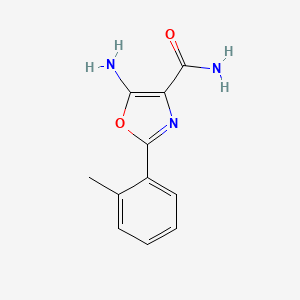

![molecular formula C17H21N5O2 B2492514 3-(2-((1R,5S)-3-(1H-吡唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-基)-2-氧乙基)-6-甲基嘧啶-4(3H)-酮 CAS No. 2320445-30-3](/img/structure/B2492514.png)

3-(2-((1R,5S)-3-(1H-吡唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-基)-2-氧乙基)-6-甲基嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound and related derivatives primarily involves creating complex bicyclic structures that exhibit potential biological activities. For instance, the synthesis of 3-(pyrazol-3-yl)-1-azabicyclo[2.2.2]octane derivatives demonstrated muscarinic activity, achieved through receptor binding assays, highlighting the compound's potential for pharmacological application (Plate et al., 2000). Similarly, the creation of highly functionalized azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyridones showcases the versatility and complexity of synthesis strategies applicable to such compounds (Rumbo et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic methods, including NMR and X-ray diffraction. The structural analysis of esters derived from azabicyclo[3.2.1]octanes revealed detailed conformational information, aiding in understanding the 3D arrangement and potential reactivity of the compound (Izquierdo et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are characterized by their specificity and the formation of complex structures. Electrophilic substitution reactions, for example, demonstrate the reactivity of the pyrazole component, leading to the formation of highly specific and potentially biologically active compounds (Erkin & Krutikov, 2011).

科学研究应用

立体选择性合成及其作为物质P拮抗剂的潜力

已经开发了用于具有复杂双环结构化合物的立体选择性合成技术,展示了创造物质P拮抗剂的潜力,这在疼痛和炎症管理中具有相关性(Rogiers et al., 2001)。这些合成策略突出了该化合物在设计新型治疗剂中的相关性。

抗炎和抗微生物活性

具有吡唑和嘧啶核的化合物显示出中等到强效的抗炎活性,表明它们在开发新型抗炎剂中的潜在用途(Zaki et al., 2006)。此外,包含吡唑基团的新型噻唑嘧啶衍生物表现出高抗微生物活性,特别是对革兰氏阳性和阴性细菌(Abbas et al., 2017),突显了该化合物在应对传染病方面的潜力。

抗氧化潜力

含有吡唑、噻唑和吡啶基团的杂环化合物的合成及其作为抗氧化剂的评估表明,结构复杂分子在清除自由基和作为潜在抗氧化剂方面具有能力(Kaddouri et al., 2020)。这一研究领域可能与所讨论的化合物相关,表明其在氧化应激相关疾病中的用途。

在癌症治疗中的应用

作为抗癌和抗5-脂氧合酶剂的新型吡唑嘧啶衍生物的合成和生物学评价突显了复杂杂环化合物在癌症治疗中的潜在治疗应用(Rahmouni et al., 2016)。针对特定细胞系的已记录的抗癌活性表明该化合物在肿瘤学研究中的相关性。

属性

IUPAC Name |

6-methyl-3-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-12-7-16(23)20(11-18-12)10-17(24)22-13-3-4-14(22)9-15(8-13)21-6-2-5-19-21/h2,5-7,11,13-15H,3-4,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQWKIBPOLHGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

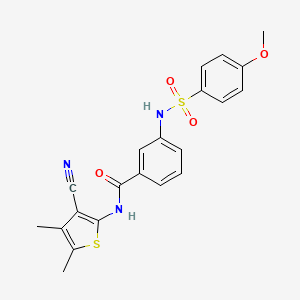

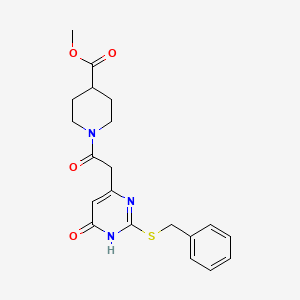

![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)

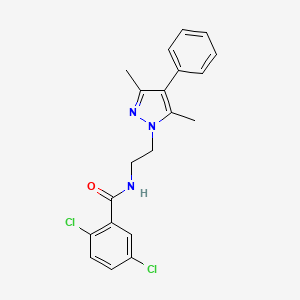

![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)

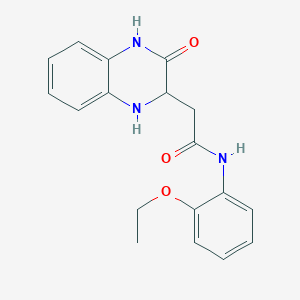

![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2492438.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide](/img/structure/B2492442.png)

![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine](/img/structure/B2492451.png)